molecular formula C15H22N2O2 B7494247 2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide

2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide

Cat. No. B7494247
M. Wt: 262.35 g/mol
InChI Key: TZUWBHMNOKMMLF-UHFFFAOYSA-N
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Description

2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as EMD 386088 and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide involves the activation of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in pain management, reward, and addiction. EMD 386088 has been shown to have high affinity and selectivity for the mu-opioid receptor, which results in the activation of downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of potassium channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide include pain relief, neuroprotection, and inhibition of cancer cell growth. Additionally, this compound has been shown to have minimal side effects, including respiratory depression and addiction potential, which are commonly associated with opioid drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide in lab experiments include its high affinity and selectivity for the mu-opioid receptor, its ability to activate downstream signaling pathways, and its minimal side effects. However, the limitations include the need for further studies to determine the optimal dosage and duration of treatment, as well as the potential for tolerance and dependence.

Future Directions

The future directions for research on 2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide include the development of novel derivatives with improved pharmacological properties, the investigation of its potential use in the treatment of other diseases, such as depression and anxiety, and the determination of its mechanism of action in different cell types and tissues. Additionally, further studies are needed to investigate the long-term effects of EMD 386088 and its potential for addiction and abuse.
In conclusion, 2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide is a promising compound with potential applications in various fields, including neurodegenerative diseases, cancer, and pain management. Its mechanism of action involves the activation of the mu-opioid receptor, and it has been shown to have minimal side effects. Further research is needed to determine its optimal dosage and duration of treatment, as well as its long-term effects and potential for addiction and abuse.

Synthesis Methods

2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide has been synthesized using different methods, including the reaction between 4-methylbenzylamine and 2-ethylmorpholine-4-carboxylic acid, followed by the coupling reaction with 2-chloro-N-(4-methylphenyl)acetamide. Another method involves the reaction between 4-methylbenzylamine and 2-ethylmorpholine-4-carboxylic acid, followed by the coupling reaction with 2-chloro-N-(4-methylphenyl)propanamide. Both methods have been reported to yield high purity and yield of EMD 386088.

Scientific Research Applications

2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide has been studied for its potential applications in various fields, including neurodegenerative diseases, cancer, and pain management. In neurodegenerative diseases, EMD 386088 has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells, including breast cancer, prostate cancer, and lung cancer. Additionally, EMD 386088 has been studied for its potential use in pain management due to its ability to activate the mu-opioid receptor.

properties

IUPAC Name

2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-14-11-17(8-9-19-14)15(18)16-10-13-6-4-12(2)5-7-13/h4-7,14H,3,8-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUWBHMNOKMMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCO1)C(=O)NCC2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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